(3R)-2,2-dimethylpentan-3-amine hydrochloride
CAS No.:
Cat. No.: VC16581476
Molecular Formula: C7H18ClN
Molecular Weight: 151.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H18ClN |
|---|---|
| Molecular Weight | 151.68 g/mol |
| IUPAC Name | (3R)-2,2-dimethylpentan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H17N.ClH/c1-5-6(8)7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 |
| Standard InChI Key | RPECBLQCZOIIMC-FYZOBXCZSA-N |
| Isomeric SMILES | CC[C@H](C(C)(C)C)N.Cl |
| Canonical SMILES | CCC(C(C)(C)C)N.Cl |
Introduction
Chemical Identity and Nomenclature
Structural and Stereochemical Features
(3R)-2,2-Dimethylpentan-3-amine hydrochloride consists of a pentan-3-amine backbone with two methyl groups at the C2 position and a hydrochloride counterion. The stereocenter at C3 adopts the R configuration, as denoted by the (3R) prefix . This chirality is critical for its interactions in enantioselective reactions and potential biological activity. The molecular formula is C₇H₁₈ClN, with a molecular weight of 151.68 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3R)-2,2-dimethylpentan-3-amine; hydrochloride | |
| CAS Number | 158849-15-1 | |
| PubChem CID | 22877215 | |
| SMILES | CCC@HN.Cl | |
| InChI Key | RPECBLQCZOIIMC-FYZOBXCZSA-N |
Physicochemical Properties
Computed and Experimental Data
PubChem’s computed properties reveal a hydrogen bond donor count of 2 and acceptor count of 1, indicating moderate polarity . The topological polar surface area is 26 Ų, suggesting limited membrane permeability in biological systems . The compound exists as a white to off-white powder at room temperature and is typically stored at 4°C to enhance stability .
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 151.68 g/mol | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 26 Ų | |
| Storage Temperature | 4°C or Room Temp |
Synthesis and Production
Methodological Considerations
Synthetic routes to (3R)-2,2-dimethylpentan-3-amine hydrochloride are likely proprietary, as indicated by the WIPO Patentscope entry linked to its InChI Key . General strategies for chiral amine synthesis include:
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Asymmetric Catalysis: Using transition metal catalysts to induce stereoselectivity.
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Resolution of Racemates: Diastereomeric salt formation with chiral resolving agents.
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Reductive Amination: Ketone precursors reacted with ammonia or amines under reducing conditions.
The hydrochloride salt form enhances solubility in polar solvents, facilitating purification and handling .
Applications in Research
Pharmaceutical and Chemical Development
As a chiral building block, this compound is utilized in:
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Drug Discovery: Enantiomerically pure amines are critical for designing receptor-targeted therapies .
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Catalysis: Serving as a ligand in asymmetric synthesis to control reaction stereochemistry .
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Material Science: Modifying polymer properties through amine-functionalized architectures .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 | Avoid ingestion; use PPE | |
| H315/H319 | Wear gloves and eye protection | |
| H335 | Use in well-ventilated areas |
| Supplier | Product Code | Purity | Packaging |
|---|---|---|---|
| Vulcanchem | VC11622818 | 95% | Custom bulk orders |
| American Elements | OMXX-283143-01 | 95% | 5-gallon pails, drums |
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